Product packaging for 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole(Cat. No.:)

1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole

Cat. No.: B12867167
M. Wt: 295.3 g/mol
InChI Key: JDCUZDZHEYRJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyrido[3,4-b]indole and Quinoline (B57606) Scaffolds in Heterocyclic Research

The pyrido[3,4-b]indole, or β-carboline, scaffold is a prominent feature in a multitude of natural alkaloids and synthetic molecules with a wide array of biological activities. beilstein-journals.org This tricyclic system is a key pharmacophore, and its derivatives have been extensively studied for their potential applications in various therapeutic areas. beilstein-journals.org The versatility of the β-carboline nucleus allows for substitutions at various positions, leading to a vast chemical space for drug discovery. nih.gov

Similarly, the quinoline ring system is a cornerstone of heterocyclic chemistry and is found in numerous natural products and synthetic pharmaceuticals. Its derivatives have been investigated for a broad spectrum of biological activities. The development of synthetic methodologies to construct and functionalize the quinoline core has been a continuous area of research. researchgate.net The fusion of these two powerful scaffolds in 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole suggests a rich potential for novel chemical properties and biological interactions.

Historical Development and Significance of Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. nih.gov The introduction of nitrogen atoms into these carbocyclic structures gives rise to polycyclic aromatic nitrogen heterocycles (PANHs), a class of compounds with diverse properties and applications. Historically, research into PANHs has been driven by their presence in natural products, their role in atmospheric and combustion chemistry, and their potential as advanced materials and pharmaceuticals.

The synthesis of complex PANHs has evolved significantly over the years, with the development of more efficient and selective methodologies. Early methods often required harsh conditions and offered limited control over regioselectivity. Modern synthetic organic chemistry, however, provides a plethora of tools, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, to construct these intricate molecular architectures with high precision. nih.gov The study of PANHs continues to be a vibrant field, with ongoing efforts to discover new structures with unique electronic, optical, and biological properties.

Overview of Research Trajectories for this compound

While specific research dedicated to this compound is not extensively documented in publicly available literature, the research trajectories for closely related substituted pyrido[3,4-b]indoles offer valuable insights into its potential areas of investigation.

One significant area of research is in the development of selective inhibitors for biological targets. For instance, substituted pyrimido[5,4-b]indoles, which share a similar core structure, have been identified as selective modulators of Toll-like receptor 4 (TLR4), suggesting potential applications as adjuvants or immune modulators. nih.gov Furthermore, compounds with a 9H-pyrimido[4,5-b]indole core, another related scaffold, have been designed as potent and orally bioavailable BET bromodomain inhibitors for cancer therapy. nih.gov The incorporation of a quinoline moiety into these structures was found to be a key factor in achieving high binding affinities. nih.gov

Another promising research direction is the exploration of the photophysical properties of such compounds. The extended π-system of this compound suggests that it may possess interesting fluorescence or other optical properties, which could be exploited in materials science or as biological probes.

The synthesis of this and related molecules is also a key research focus. The development of efficient, one-pot synthetic methods for constructing such complex heterocyclic systems is a continuous challenge and a significant area of investigation in organic chemistry. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13N3 B12867167 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

IUPAC Name

1-quinolin-8-yl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H13N3/c1-2-9-17-14(7-1)15-10-12-22-19(20(15)23-17)16-8-3-5-13-6-4-11-21-18(13)16/h1-12,23H

InChI Key

JDCUZDZHEYRJMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole

Retrosynthetic Analysis and Precursor Chemistry

A logical retrosynthetic analysis of 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole reveals several key disconnections that point towards plausible starting materials. The most apparent disconnection is the C1-C(quinolinyl) bond, suggesting a late-stage introduction of the quinoline (B57606) ring onto a pre-formed β-carboline scaffold. This approach would utilize a functionalized β-carboline, such as a 1-halo or 1-triflate derivative, and a corresponding quinolin-8-yl organometallic reagent.

Alternatively, the pyrido-indole core can be constructed in the final steps. This involves dissecting the pyridine (B92270) ring of the β-carboline. Two classical disconnections are prominent here:

Pictet-Spengler disconnection: This approach breaks the C1-N2 and the N2-C3 bonds of the pyridine ring, leading back to tryptamine (B22526) and a quinoline-8-carbaldehyde derivative. This is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines, which can then be oxidized to the aromatic β-carboline.

Bischler-Napieralski disconnection: This strategy involves cleaving the C1-N2 bond and the C4-C4a bond of the pyridine ring. This retrosynthetic path points to an N-acyl tryptamine derivative, specifically N-(2-(1H-indol-3-yl)ethyl)quinoline-8-carboxamide, as the key precursor.

The choice of precursors is dictated by the chosen synthetic route. For classical approaches, tryptamine and derivatives of quinoline-8-carboxylic acid or quinoline-8-carbaldehyde are essential. For modern catalytic methods, precursors like 1-halo-β-carbolines and quinoline-8-boronic acid or related organometallic species are required.

Precursor MoleculeCorresponding Synthetic Approach
TryptaminePictet-Spengler Reaction
Quinoline-8-carbaldehydePictet-Spengler Reaction
N-(2-(1H-indol-3-yl)ethyl)quinoline-8-carboxamideBischler-Napieralski Reaction
1-Trifluoromethanesulfonyl-β-carbolineSuzuki Coupling Reaction
Quinoline-8-boronic acidSuzuki Coupling Reaction

Classical Synthetic Routes to the this compound Core

Traditional methods for constructing the pyrido[3,4-b]indole skeleton have been extensively studied and remain relevant for their robustness and scalability.

Multistep Synthesis Approaches

A common multistep approach relies on the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydro-β-carboline. nsf.govwikipedia.org In the context of synthesizing this compound, tryptamine would be reacted with quinoline-8-carbaldehyde. The resulting tetrahydro-β-carboline intermediate would then be subjected to an oxidation step, often using reagents like palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to furnish the final aromatic product. The Pictet-Spengler reaction is known for its generally mild conditions, although reactions involving less nucleophilic aromatic rings may require stronger acids and higher temperatures. nsf.gov

Another cornerstone of classical synthesis is the Bischler-Napieralski reaction . wikipedia.orgnih.gov This intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) yields a 3,4-dihydroisoquinoline-type intermediate. wikipedia.orgorganic-chemistry.org For the target molecule, this would involve the cyclization of N-(2-(1H-indol-3-yl)ethyl)quinoline-8-carboxamide. The resulting dihydro-β-carboline would then require oxidation to achieve the fully aromatic 9H-pyrido[3,4-b]indole core. The efficiency of the Bischler-Napieralski reaction is often enhanced by electron-donating groups on the aromatic ring undergoing cyclization. organic-chemistry.org

Cascade Reaction Pathways

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex molecules. While a specific cascade reaction for the direct synthesis of this compound from simple precursors is not extensively documented, the principles of cascade chemistry can be applied. For instance, a one-pot synthesis of 1-(2-quinolinyl)-β-carboline derivatives has been reported, which involves the reaction of a substituted methylquinoline derivative with a tryptophan derivative and iodine. nih.gov This suggests the potential for developing a similar one-pot strategy for the 8-substituted quinoline isomer.

Modern Catalytic Approaches in this compound Synthesis

Contemporary organic synthesis heavily relies on the use of transition metal catalysts and organocatalysts to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , have emerged as a powerful tool for the synthesis of 1-aryl-β-carbolines. acs.orgacs.org This methodology typically involves the reaction of a 1-halo- or 1-trifluoromethanesulfonyl (triflate)-β-carboline with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org

A plausible and efficient synthesis of this compound would involve the Suzuki coupling of 1-triflate-9H-pyrido[3,4-b]indole with quinoline-8-boronic acid. This approach benefits from the modularity of the Suzuki reaction, allowing for the late-stage introduction of the quinoline moiety. The triflate precursor can be synthesized from the corresponding β-carbolin-1-one. chemeurope.com A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions.

Catalyst/Ligand SystemSubstratesYield (%)Reference
Pd(PPh₃)₄1-Triflate-β-carboline, 4-Isoquinolineboronic acid75 acs.org
Pd₂(dba)₃, SPhos1-Triflate-β-carboline, Naphthalene-2-boronic acid85 chemeurope.com

Other palladium-catalyzed reactions, such as the iminoannulation of alkynes, have also been successfully applied to the synthesis of substituted β-carbolines and could potentially be adapted for the synthesis of the target compound. organic-chemistry.orgnih.gov

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis of heterocyclic compounds. While specific organocatalytic methods for the direct synthesis of this compound are not yet prevalent, organocatalytic variations of the Pictet-Spengler reaction have been developed. These often employ chiral Brønsted acids, such as phosphoric acids or thioureas, to achieve enantioselective synthesis of tetrahydro-β-carbolines. nih.gov Such an approach could be envisioned for the asymmetric synthesis of the tetrahydro precursor of the target molecule, which could then be oxidized.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of β-carboline frameworks aims to reduce environmental impact by minimizing solvent use, energy consumption, and waste generation. Key approaches include solvent-free reactions and energy-efficient techniques like microwave irradiation.

Solvent-Free Synthesis

Solvent-free synthesis offers significant environmental benefits by eliminating the need for potentially hazardous and volatile organic compounds. The Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, has been successfully adapted to solvent-free conditions. unilag.edu.ng This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or ketone.

In a solvent-free setting, the reactants are often adsorbed onto a solid support, such as silica (B1680970) gel, and irradiated with microwaves. This approach has been shown to provide better yields of the desired β-carboline products compared to conventional heating methods. unilag.edu.ngresearchgate.net For the synthesis of the this compound backbone, this would involve the reaction of tryptamine with quinoline-8-carbaldehyde under solvent-free conditions, likely facilitated by a solid support and an acid catalyst. The elimination of solvent reduces reaction work-up complexity and minimizes chemical waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation in the Pictet-Spengler and Bischler-Napieralski reactions, both pivotal in β-carboline synthesis, has been well-documented. unilag.edu.ngnih.gov Microwave heating can significantly reduce reaction times from hours to minutes. nih.gov

For instance, the microwave-assisted Pictet-Spengler reaction of tryptamine with various aldehydes has been shown to efficiently produce tetrahydro-β-carbolines, which can then be oxidized to the aromatic β-carboline core. unilag.edu.ngnih.gov In some cases, the reaction can proceed under solvent-free conditions on a silica gel support, further enhancing its green credentials. unilag.edu.ngresearchgate.net A notable variation involves the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent, which can decompose under microwave irradiation to provide formaldehyde (B43269) in situ for the Pictet-Spengler reaction. nih.gov Furthermore, microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been demonstrated as a viable route to the β-carboline skeleton. researchgate.netnih.gov This method involves a two-stage temperature regime under microwave irradiation to facilitate the formation and subsequent cyclization of the intermediate. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Pictet-Spengler Reaction

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours Minutes nih.gov
Yield Moderate Often Improved unilag.edu.ngresearchgate.net
Conditions Refluxing solvent Solvent-free or high-boiling point solvents unilag.edu.ngnih.gov

Photochemical Synthesis

Photochemical methods offer unique pathways for the construction and functionalization of heterocyclic systems, often under mild conditions. While direct photochemical synthesis of the β-carboline ring is less common, related photochemical reactions suggest its feasibility. One such approach is the photocyclization of enamides. rsc.orgrsc.org This reaction involves the irradiation of an enamide precursor, leading to an electrocyclic reaction to form a new ring. This strategy has been successfully employed in the synthesis of protoberberine alkaloids, which share structural similarities with β-carbolines. rsc.org

More recently, photocatalysis has been utilized for the functionalization of the β-carboline core. For example, a photocatalytic Minisci-type reaction has been developed for the enantioselective C-H functionalization at the C1 position of β-carbolines. researchgate.net This method uses a photocatalyst, such as an iridium complex, under blue LED irradiation to generate radicals that can be added to the β-carboline ring. researchgate.net Although this is a functionalization rather than a core synthesis, it highlights the potential of photochemical methods in the synthesis of derivatives of this compound. The photochemical behavior of β-carbolines in various solvent mixtures has also been studied, indicating that the molecule can undergo electron transfer processes upon UV irradiation. chemimpex.com

Total Synthesis and Analogue Derivatization of this compound

The total synthesis of this compound can be approached in a convergent or linear fashion. A convergent strategy would involve the separate synthesis of the β-carboline core and the quinoline moiety, followed by their coupling. A linear approach would build the quinoline functionality onto a precursor that is then used to construct the β-carboline ring.

A plausible and efficient strategy for the synthesis of the target molecule involves a late-stage introduction of the quinolin-8-yl group onto a pre-formed β-carboline skeleton. This is exemplified by the synthesis of 1-aryl-β-carbolines using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgmdpi.com This reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov

For the synthesis of this compound, this would typically involve the following steps:

Synthesis of a 1-halo-β-carboline: The β-carboline core, or norharman, can be synthesized via a Pictet-Spengler reaction followed by oxidation. Halogenation at the C1 position would then provide the necessary electrophilic partner for the cross-coupling reaction.

Synthesis of Quinoline-8-boronic acid: This organoboron reagent can be prepared from 8-bromoquinoline (B100496) via a palladium-catalyzed borylation reaction. nih.gov

Suzuki-Miyaura Coupling: The 1-halo-β-carboline and quinoline-8-boronic acid are then coupled in the presence of a palladium catalyst and a base to form the desired this compound.

The total synthesis of Eudistomin U, a natural product with a 1-(indol-3-yl)-β-carboline structure, serves as a close analogue and provides a template for this synthetic strategy. Several total syntheses of Eudistomin U have been reported, with many employing a late-stage cross-coupling reaction to introduce the indolyl group. unilag.edu.ngresearchgate.netrsc.orgrsc.orgnih.gov

Table 2: Key Reactions in the Total Synthesis of 1-Aryl-β-carboline Analogues

Reaction Reactants Catalyst/Reagents Product Reference
Pictet-Spengler Reaction Tryptamine, Aldehyde Acid catalyst (e.g., TFA) Tetrahydro-β-carboline beilstein-journals.org
Oxidation Tetrahydro-β-carboline Sulfur, KMnO₄, or other oxidizing agents β-carboline (Norharman) nih.govbeilstein-journals.org
Suzuki-Miyaura Coupling 1-Triflate-β-carboline, Aryl boronic acid Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 1-Aryl-β-carboline rsc.org
Direct C-H Arylation β-carboline, Aryl halide Ru(II) catalyst 1-Aryl-β-carboline nih.gov

Analogue derivatization can be readily achieved by varying the substituents on either the β-carboline core or the quinoline ring prior to the coupling reaction. For instance, substituted tryptamines can be used in the initial Pictet-Spengler reaction to generate β-carbolines with functionality on the benzene (B151609) ring portion. Similarly, substituted quinoline-8-boronic acids can be employed in the Suzuki coupling to introduce various groups onto the quinoline moiety. Further derivatization can also be performed on the final product, for example, at the N-9 position of the β-carboline ring. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole

Electrophilic Substitution Reactions of the Pyrido[3,4-b]indole and Quinoline (B57606) Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole, the pyrido[3,4-b]indole system, particularly its indole portion, is significantly more activated towards electrophilic attack than the quinoline ring. The indole nucleus is π-excessive, making it a potent nucleophile. Conversely, the quinoline ring is deactivated by the electronegative nitrogen atom, especially the pyridine-like portion of its structure.

Studies on the parent norharmane ring system have established that electrophilic substitution preferentially occurs on the benzene (B151609) ring portion of the indole moiety. The most nucleophilic position, and thus the primary site of attack, is C-6, followed by C-8. cdnsciencepub.com The quinoline ring, being substituted at C-8, directs further electrophilic attack primarily to its own C-5 and C-7 positions. However, due to the deactivating effect of the quinoline nitrogen and the strong activating effect of the indole nitrogen in the other ring system, electrophilic substitution is overwhelmingly favored on the pyrido[3,4-b]indole moiety.

The halogenation of this compound is predicted to occur selectively on the electron-rich β-carboline nucleus. Based on the established reactivity of norharmane, the primary site for halogenation would be the C-6 position.

While specific halogenation studies on the exact title compound are not extensively documented, research on related 8-substituted quinolines provides insight into the reactivity of the quinoline portion. An operationally simple, metal-free protocol for the regioselective C-5 halogenation of various 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. researchgate.net This suggests that under conditions forcing substitution on the quinoline ring, the C-5 position would be the most likely site for halogenation. However, in a competitive scenario within the entire molecule, the C-6 position of the pyrido[3,4-b]indole ring remains the most probable point of electrophilic attack due to its higher electron density.

Table 1: Predicted Regioselectivity of Halogenation

Moiety Primary Site of Attack Secondary/Alternative Site Rationale
Pyrido[3,4-b]indole C-6 C-8 High electron density of the indole ring system. cdnsciencepub.com

Nitration and sulfonation are classic electrophilic aromatic substitution reactions involving the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) as electrophiles, respectively. libretexts.orglibretexts.orglibretexts.org For the this compound molecule, these reactions are expected to proceed with high regioselectivity.

Kinetic and spectroscopic studies on the sulfonation and nitration of norharmane (the parent β-carboline) have shown definitively that substitution occurs at the C-6 position. cdnsciencepub.com For instance, the nitration of norharmane with concentrated nitric acid yields 6-nitronorharmane exclusively. cdnsciencepub.com Similarly, homogeneous sulfonation of norharmane in 80-90% sulfuric acid results in the formation of norharman-6-sulfonic acid. cdnsciencepub.com The strong activating effect of the indole nitrogen directs the electrophile to this para position. Given this strong directive influence, the nitration and sulfonation of this compound are also predicted to yield the corresponding 6-substituted derivatives.

Table 2: Products of Nitration and Sulfonation of the Norharmane Moiety

Reaction Reagent Product Position of Substitution Reference
Nitration Concentrated HNO₃ 6-Nitronorharmane C-6 cdnsciencepub.com

Nucleophilic Reactions at Specific Sites of this compound

Nucleophilic attack on the this compound system is expected at the electron-deficient positions of its heterocyclic rings. Both the pyridine (B92270) ring of the β-carboline moiety and the quinoline ring contain imine (-N=CH-) functionalities, which are susceptible to attack by nucleophiles.

The C-1 position of the pyrido[3,4-b]indole ring is a potential site for nucleophilic addition or substitution, as it is adjacent to the pyridine nitrogen. This reactivity is exemplified by the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives, which can proceed through intermediates formed by reactions at the C-1 position. mdpi.comresearchgate.net

The quinoline ring is also susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen. This reactivity is enhanced in the presence of an activating group, such as a nitro group. nih.gov In the absence of such activation, forcing conditions may be required. For the title compound, direct nucleophilic attack would likely require a strong nucleophile and may compete between the C-1 position of the β-carboline and the C-2/C-4 positions of the quinoline ring.

Redox Chemistry of the Polycyclic Aromatic System

The extended π-system of this compound allows it to participate in both oxidation and reduction reactions. These transformations can modify the aromaticity and structure of the molecule, leading to a variety of products.

The pyrido[3,4-b]indole nucleus is susceptible to oxidation, both chemically and enzymatically. The indole nitrogen and the electron-rich carbocyclic ring are the most likely sites of initial oxidative transformation.

Metabolic studies on norharmane have shown that it is efficiently oxidized by human cytochrome P450 enzymes to several products. nih.gov The major oxidation pathways include hydroxylation of the aromatic ring and N-oxidation.

Ring Hydroxylation: The primary metabolites are 6-hydroxynorharmane and 3-hydroxynorharmane. nih.gov This indicates that the C-6 and C-3 positions are susceptible to oxidative attack.

N-Oxidation: Oxidation can also occur at the pyridine nitrogen (N-2) to form norharman-N(2)-oxide. nih.gov This N-oxide is a key intermediate in certain synthetic transformations, such as the preparation of β-carbolin-1-ones. mdpi.com

Additionally, studies on the degradation of norharmane in heated oils suggest that oxidative degradation is a key pathway for its decomposition. nih.gov These findings imply that the this compound molecule would be similarly prone to oxidation, likely yielding hydroxylated derivatives at the C-6 position of the β-carboline ring or the corresponding N-2 oxide.

Table 3: Major Oxidation Products of the Norharmane Moiety

Oxidation Product Site of Modification Method/Enzyme Reference
6-Hydroxynorharmane C-6 Cytochrome P450 1A2/1A1 nih.gov
3-Hydroxynorharmane C-3 Cytochrome P450 1A2/1A1 nih.gov

Reduction of the this compound system would primarily affect the pyridine ring of the β-carboline moiety and the quinoline ring, as the benzene rings are more resistant to reduction.

The pyridine portion of the β-carboline nucleus can be selectively reduced to yield dihydro- and tetrahydro-β-carboline derivatives. Common methodologies used for the reduction of related β-carbolines like harmine include the use of zinc powder in acetic acid. researchgate.net Catalytic hydrogenation is another standard method for the reduction of such heterocyclic systems. The expected products from the reduction of the pyrido[3,4-b]indole moiety would be 1-(Quinolin-8-yl)-2,3-dihydro-1H-pyrido[3,4-b]indole and subsequently 1-(Quinolin-8-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. Under more vigorous conditions, the quinoline ring could also be reduced.

Table 4: Potential Reduction Products

Product Name Moiety Reduced Potential Reagents
1-(Quinolin-8-yl)-2,3-dihydro-1H-pyrido[3,4-b]indole Pyrido[3,4-b]indole Zn/CH₃COOH, NaBH₄
1-(Quinolin-8-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Pyrido[3,4-b]indole Catalytic Hydrogenation (e.g., H₂/Pd-C)

Functionalization and Derivatization Strategies of this compound

The structural complexity of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. Key strategies for its modification include reactions targeting the indole nitrogen of the β-carboline core and peripheral modifications of the aromatic rings through cross-coupling reactions.

The indole nitrogen (N-9) of the β-carboline skeleton is a primary site for alkylation and acylation reactions. These transformations are fundamental for introducing a variety of substituents that can modulate the compound's physicochemical and biological properties.

Alkylation: While direct studies on the N-alkylation of this compound are not extensively documented, the N-alkylation of related β-carboline alkaloids is a well-established process. For instance, the synthesis of the natural alkaloid brevicarine involves N-alkylation steps on a β-carboline precursor nih.gov. Generally, N-alkylation of the indole nitrogen in β-carbolines can be achieved using various alkylating agents in the presence of a base. Common conditions involve the use of alkyl halides (e.g., methyl iodide) or other electrophiles. Reductive amination has also been employed for the N-methylation of β-carboline derivatives nih.gov. The reactivity of the N-9 position in this compound is expected to be similar, allowing for the introduction of diverse alkyl groups.

Acylation: Acylation of the indole nitrogen in the β-carboline framework is another key functionalization strategy. Palladium-catalyzed decarboxylative acylation has been reported for aryl(β-carbolin-1-yl)methanones, although this reaction targets the ortho-C(sp²)–H of the aryl ring rather than the indole nitrogen directly rsc.orgresearchgate.net. However, this demonstrates the utility of the β-carboline scaffold in directing C-H functionalization. More direct N-acylation methods, commonly used for indoles, can be extrapolated to the β-carboline system of this compound. These reactions would typically involve the use of acylating agents like acyl chlorides or anhydrides.

A summary of potential alkylation and acylation reactions is presented in the table below.

Reaction TypeReagents and Conditions (Inferred)Potential Product
N-AlkylationAlkyl halide, Base (e.g., NaH), Aprotic solvent (e.g., DMF, THF)9-Alkyl-1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine), Aprotic solvent9-Acyl-1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole

Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the aromatic systems within this compound. The synthesis of 1-aryl-β-carbolines itself often relies on Suzuki cross-coupling reactions, where a triflate-substituted β-carboline is coupled with an aryl boronic acid acs.orgacs.org.

This synthetic strategy highlights the potential for further functionalization of the β-carboline and quinoline rings if appropriate halo- or triflate-substituted precursors are used. For example, a halogenated derivative of this compound could undergo Suzuki, Stille, or other cross-coupling reactions to introduce new aryl, heteroaryl, or alkyl substituents at specific positions. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving regioselectivity and high yields. A new synthetic route to β-carbolines involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution, showcasing the versatility of cross-coupling in building the core structure chemrxiv.org.

The table below outlines potential cross-coupling strategies for the modification of a hypothetical halo-substituted this compound.

Cross-Coupling ReactionReactants (Inferred)Catalyst System (Inferred)Potential Product
Suzuki CouplingHalo-1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-substituted this compound
Negishi CouplingHalo-1-(quinolin-8-yl)-9H-pyrido[3,4-b]indole, Organozinc reagentPd or Ni catalystAlkyl/Aryl-substituted this compound

Photochemical and Thermal Stability/Degradation Mechanisms

The stability of this compound under photochemical and thermal stress is a critical aspect of its chemical profile.

Thermal Stability: The thermal stability of β-carboline alkaloids has been investigated, particularly in the context of food chemistry. Studies on the degradation of the β-carbolines harman and norharman in edible oils during heating have shown that their degradation is dependent on the oil composition, temperature, and heating time nih.gov. The primary degradation mechanism is suggested to be an oxidative reaction with lipid oxidation products nih.gov. In protein-rich foods, prolonged and elevated heat can promote the formation of β-carboline alkaloids from tryptophan through Maillard and Pictet-Spengler reactions mdpi.com. While these studies focus on the formation and degradation of simpler β-carbolines in complex matrices, they indicate that the β-carboline core of this compound is likely to be susceptible to thermal degradation, especially at elevated temperatures and in the presence of oxidizing agents. Thermogravimetric analysis (TGA) would be required to determine the specific decomposition temperature and degradation profile of pure this compound.

Coordination Chemistry and Ligand Properties of 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole

Donor Atom Characterization and Coordination Modes

1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole possesses multiple potential donor atoms, primarily the nitrogen atoms within the quinoline (B57606) and pyridoindole ring systems. The coordination behavior of this ligand is anticipated to be dominated by the nitrogen atoms of the quinoline and the pyridine (B92270) moiety of the β-carboline.

Quinoline Moiety: The quinoline ring system features a nitrogen atom at position 1. However, it is the nitrogen atom of the quinoline ring and a donor atom from a substituent at the 8-position that typically engage in chelation to a metal center. In the case of this compound, the pyrido[3,4-b]indole group is attached at the 1-position of the quinoline, making the nitrogen of the quinoline ring and the nitrogen of the pyridine part of the β-carboline the most likely coordination sites. This arrangement would allow the ligand to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal ion. This coordination mode is well-documented for analogous 8-substituted quinoline derivatives, such as 8-aminoquinoline and 8-hydroxyquinoline, which readily form stable complexes with a variety of metal ions. nih.govresearchgate.net

Pyrido[3,4-b]indole (β-Carboline) Moiety: The β-carboline portion of the molecule contains a pyridine-type nitrogen and an indole-type nitrogen. The pyridine nitrogen is a well-established coordination site in numerous metal complexes of β-carboline derivatives. The indole nitrogen, being part of a pyrrole ring, is generally considered less basic and a weaker coordinator. Therefore, coordination is expected to occur preferentially through the more basic pyridine nitrogen.

Based on these considerations, this compound is predicted to primarily function as a bidentate ligand, coordinating through the quinoline nitrogen and the pyridyl nitrogen of the β-carboline. The steric bulk of the two fused aromatic systems may influence the geometry of the resulting metal complexes, potentially favoring distorted tetrahedral or square planar arrangements for four-coordinate metals, and distorted octahedral geometries for six-coordinate metals.

Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedExpected Chelate Ring Size
BidentateQuinoline-N, Pyridine-N5-membered
MonodentatePyridine-N-
MonodentateQuinoline-N-

Synthesis and Characterization of Metal Complexes of this compound

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of complexes with N-heterocyclic ligands can be applied. The reaction of the ligand with a suitable metal salt in an appropriate solvent is the most common approach.

The synthesis of transition metal complexes would typically involve the reaction of this compound with various transition metal salts, such as chlorides, nitrates, or acetates, in solvents like ethanol, methanol, or acetonitrile. The stoichiometry of the reaction would be controlled to favor the formation of complexes with different ligand-to-metal ratios, for instance, [M(L)Cl₂], [M(L)₂]Cl₂, or M(L)₃₂, where 'L' represents the title ligand. researchgate.net

Characterization of the resulting complexes would be carried out using a combination of analytical and spectroscopic techniques:

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To ascertain the geometry and spin state of the central metal ion.

Spectroscopic Methods (IR, UV-Vis, NMR): To elucidate the coordination mode of the ligand and the electronic properties of the complex.

Illustrative Table of Expected Transition Metal Complexes

Complex Formula (Hypothetical)Metal IonExpected GeometryColor
[Cu(C₂₀H₁₃N₃)Cl₂]Cu(II)Distorted Square PlanarGreen/Blue
[Ni(C₂₀H₁₃N₃)₂]Cl₂Ni(II)OctahedralGreen
[Zn(C₂₀H₁₃N₃)Cl₂]Zn(II)TetrahedralColorless
[Ru(C₂₀H₁₃N₃)₂(bpy)]Cl₂Ru(II)OctahedralRed/Orange

(Note: The properties listed are hypothetical and based on typical observations for similar N-heterocyclic ligand complexes.)

The coordination chemistry of this compound with main group metals is also of interest. Complexes with elements such as tin, antimony, or bismuth could be synthesized by reacting the ligand with the corresponding metal halides or organometallic precursors. acs.org The coordination geometry around the main group metal would be influenced by the size of the metal ion and the steric demands of the ligand.

Characterization techniques similar to those used for transition metal complexes would be employed, with the addition of multinuclear NMR spectroscopy (e.g., ¹¹⁹Sn, ¹²¹Sb) where applicable, to directly probe the coordination environment of the metal center.

Illustrative Table of Expected Main Group Metal Complexes

Complex Formula (Hypothetical)Metal IonExpected Geometry
[Sn(C₂₀H₁₃N₃)Cl₄]Sn(IV)Octahedral
[Sb(C₂₀H₁₃N₃)Cl₃]Sb(III)Distorted Trigonal Bipyramidal
[Bi(C₂₀H₁₃N₃)(NO₃)₃]Bi(III)Distorted Pentagonal Bipyramidal

(Note: The properties listed are hypothetical and based on general principles of main group metal coordination chemistry.)

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for understanding the nature of the metal-ligand bond and the electronic and structural changes that occur upon complexation.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense π-π* transitions associated with the quinoline and β-carboline chromophores. Upon coordination to a metal ion, shifts in the positions and intensities of these bands are anticipated. bendola.com

Ligand-Based Transitions: The π-π* transitions of the ligand are likely to undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination, depending on the nature of the metal ion and the extent of electronic interaction.

Charge-Transfer Transitions: In complexes with transition metals having accessible d-orbitals, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear in the visible region. These transitions are often responsible for the vibrant colors of transition metal complexes.

d-d Transitions: For complexes of transition metals with partially filled d-orbitals, weak d-d transitions may be observed in the visible or near-infrared region. The energies of these transitions are sensitive to the ligand field strength and the coordination geometry.

The emission properties of the ligand, which likely exhibits fluorescence due to the β-carboline moiety, are also expected to be modulated upon complexation. Coordination to a metal ion can either enhance or quench the fluorescence. Heavy metal ions, in particular, can promote intersystem crossing and lead to phosphorescence.

Expected Spectroscopic Data for a Hypothetical [Ru(C₂₀H₁₃N₃)₂(bpy)]²⁺ Complex

TechniqueObservationInterpretation
UV-Vis AbsorptionIntense bands < 350 nmLigand-centered π-π* transitions
Broad band ~450 nmMetal-to-Ligand Charge Transfer (MLCT)
EmissionLuminescence ~600 nmEmission from the MLCT excited state

(Note: Data is illustrative and based on known properties of similar ruthenium(II) polypyridyl complexes.)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule and can provide direct evidence of ligand coordination.

Pyridine and Quinoline Ring Vibrations: The vibrational modes of the pyridine and quinoline rings, particularly the C=C and C=N stretching vibrations, are sensitive to coordination. Upon complexation, these bands are expected to shift to higher frequencies due to the electronic effects of the metal-ligand bond. researchgate.netnih.gov For instance, the C=N stretching vibration of the quinoline and pyridine rings, typically observed in the 1500-1600 cm⁻¹ region, would likely shift to a higher wavenumber upon coordination.

Out-of-Plane Bending Modes: The out-of-plane bending modes of the C-H bonds in the aromatic rings can also provide information about coordination. Shifts in these vibrations, often observed in the 700-900 cm⁻¹ region, can indicate changes in the electronic distribution within the ligand upon complexation.

New Vibrational Modes: In the far-IR region (typically below 600 cm⁻¹), new vibrational bands corresponding to the metal-nitrogen (M-N) stretching modes are expected to appear. The frequencies of these M-N vibrations are dependent on the mass of the metal ion and the strength of the metal-ligand bond.

Expected IR Spectral Changes Upon Coordination

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Interpretation of Shift
C=N Stretch (Quinoline/Pyridine)~1580> 1580Increased bond order upon coordination
Ring Breathing Modes~1000-1200ShiftedPerturbation of the aromatic system
C-H Out-of-Plane Bending~750-850ShiftedChange in electron density
M-N Stretch-~400-600Formation of metal-nitrogen bond

(Note: The wavenumbers are approximate and can vary depending on the specific metal and complex.)

Scarcity of Research Precludes Detailed Analysis of this compound Coordination Chemistry

A comprehensive review of available scientific literature reveals a significant lack of specific research on the coordination chemistry and metal complexes of the compound this compound. While extensive searches were conducted for data pertaining to its crystallographic, electronic, catalytic, and supramolecular properties, no dedicated studies focusing on the metal complexes of this specific ligand could be identified.

The compound, a unique fusion of a β-carboline (9H-pyrido[3,4-b]indole) scaffold and a quinoline moiety, possesses multiple nitrogen donor atoms, suggesting a rich potential for acting as a versatile ligand in coordination chemistry. The quinoline nitrogen and the pyridyl nitrogen of the β-carboline system are poised for chelation, a property often exploited in the design of ligands for catalysis and material science. However, the existing body of research focuses on related but distinct molecular structures.

Studies are available for metal complexes of the parent β-carboline (norharmane) and various quinoline derivatives, including the well-studied 8-hydroxyquinoline. This research provides a foundation for hypothesizing the potential properties of this compound complexes. For instance, research on rhenium(I) polypyridyl complexes of norharmane has detailed their synthesis, structural characterization via X-ray diffraction, and electronic properties through DFT calculations researchgate.net. Similarly, the coordination chemistry of ligands incorporating the 8-aminoquinoline fragment is explored, though not linked to a β-carboline researchgate.netmdpi.com.

Due to this absence of specific data, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested detailed outline for this compound. Any attempt to do so would involve excessive speculation and extrapolation from related compounds, failing to meet the standards of scientific accuracy.

Further research into the synthesis and characterization of this ligand and its subsequent coordination to various metal centers is necessary to elucidate the specific properties requested. Such studies would be required to provide concrete data for an in-depth discussion of its metal complexes' structural, electronic, catalytic, and supramolecular chemistry.

Advanced Spectroscopic and Structural Elucidation of 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons, respectively. However, due to the complexity and overlap of signals in the aromatic region, two-dimensional (2D) techniques are indispensable for complete and unambiguous assignments clockss.org.

Two-dimensional NMR experiments are critical for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY spectra would reveal the proton networks within the isolated quinoline (B57606) and pyrido[3,4-b]indole ring systems, allowing for the sequential assignment of protons along each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. By mapping the assigned protons from the COSY spectrum to their corresponding carbon signals, a significant portion of the ¹³C spectrum can be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is arguably the most crucial for this molecule. It reveals couplings between protons and carbons over two to three bonds. HMBC is essential for identifying quaternary carbons (which have no attached protons) and, most importantly, for establishing the connectivity between the quinoline and pyrido[3,4-b]indole moieties. A key correlation would be observed between a proton on the quinoline ring (e.g., H-2' or H-7') and the C-1 carbon of the pyrido[3,4-b]indole ring, unequivocally confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆. Note: These are predicted values based on related β-carboline and quinoline structures; actual experimental values may vary.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (H → C)
Pyrido[3,4-b]indole
1-~142.0H-2', H-7' (Quinoline)
38.45 (d)~138.5C-1, C-4a, C-9a
47.90 (d)~112.5C-3, C-4a, C-5, C-9b
58.15 (d)~122.0C-4, C-6, C-9b
67.30 (t)~120.0C-5, C-8
77.60 (t)~129.0C-5, C-9
87.15 (d)~110.0C-6, C-9, C-9a
9 (NH)11.5 (s)-C-8, C-9a, C-9b
4a-~135.0H-3, H-4, H-5
9a-~128.0H-8, H-9
9b-~141.0H-4, H-5, H-9
Quinoline
2'8.90 (dd)~150.0C-1, C-3', C-4'
3'7.60 (dd)~121.5C-2', C-4a'
4'8.40 (dd)~136.0C-2', C-5'
5'7.70 (d)~128.0C-4', C-7'
6'7.55 (t)~127.0C-5', C-8'
7'7.95 (d)~130.0C-1, C-5', C-8'
8a'-~148.0H-4', H-5'
4a'-~129.5H-3', H-5'

While solution NMR provides data on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insight into its structure and properties in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For a compound like this compound, ssNMR would be invaluable for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This is critical in pharmaceutical sciences, where different polymorphs can have different stabilities and dissolution rates.

Quantifying Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) material. The presence of amorphous content can significantly impact the physical properties of a bulk solid.

Probing Conformation: In some cases, ssNMR can provide information about the dominant conformation of the molecule in the solid state, which can be compared with data from X-ray diffraction.

The single bond connecting the quinoline and pyrido[3,4-b]indole rings is a site of potential restricted rotation, which could lead to the existence of atropisomers. Dynamic NMR (D-NMR), typically involving variable-temperature (VT) experiments, is the ideal technique to study such conformational dynamics kpfu.ruresearchgate.net.

By recording ¹H NMR spectra at different temperatures, one could observe changes in the line shape of signals from protons close to the rotation axis (e.g., H-4 on the pyridoindole and H-7' on the quinoline). At high temperatures, where rotation is fast on the NMR timescale, sharp, averaged signals would be observed. As the temperature is lowered, rotation slows, causing the signals to broaden, coalesce, and eventually sharpen again into two distinct sets of signals corresponding to the different conformers, if the energy barrier is sufficiently high mdpi.com. From the coalescence temperature and the chemical shift difference between the conformers, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS analysis in positive ion mode would yield a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are then used to elucidate the structure by analyzing the resulting fragment ions usc.galwikipedia.org. This analysis provides a fragmentation "fingerprint" that is characteristic of the molecule's structure nih.govnih.gov.

Table 2: High-Resolution Mass Spectrometry Data and Proposed Fragment Structures.

m/z (Observed)Formula (from [M+H]⁺)Δ (ppm)Proposed Fragment Structure/Loss
296.1288C₂₀H₁₄N₃-[M+H]⁺: Protonated parent molecule
169.0760C₁₁H₉N₂-Fragment A: Protonated 9H-pyrido[3,4-b]indole core (loss of quinoline)
129.0576C₉H₇N-Fragment B: Neutral quinoline fragment radical cation
142.0651C₁₀H₈N-Fragment C: Further fragmentation of the pyrido[3,4-b]indole core

The primary fragmentation pathway involves the cleavage of the C1-C8' bond linking the two heterocyclic systems. This homolytic or heterolytic cleavage is the most probable initial fragmentation event due to the steric strain and the relative weakness of this single bond compared to the bonds within the aromatic rings. The resulting fragments correspond to the stable quinoline and pyrido[3,4-b]indole cores.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related β-carboline derivatives demonstrates the power of this technique researchgate.net. If suitable crystals were obtained, this method would provide precise data on:

Bond Lengths and Angles: Confirming the atomic connectivity and geometry of the molecule.

Conformation: The most critical piece of information would be the dihedral angle between the planes of the quinoline and pyrido[3,4-b]indole rings. This angle would define the molecule's solid-state conformation and reveal the extent of twisting due to steric hindrance.

Intermolecular Interactions: The analysis would show how molecules pack in the crystal lattice, revealing any hydrogen bonding (e.g., involving the indole N-H) or π-π stacking interactions that stabilize the crystal structure.

Table 3: Illustrative Crystallographic Data for a Related 1-Substituted β-Carboline Derivative. Note: This data is for a representative compound and serves to illustrate the parameters obtained from a single crystal X-ray diffraction experiment.

ParameterValue
Empirical FormulaC₁₅H₁₈N₂O₂
Formula Weight258.32
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)14.662(1)
b (Å)14.662(1)
c (Å)26.049(2)
α, β, γ (°)90, 90, 90
Volume (ų)5599.9
Z16
Calculated Density (g/cm³)1.226
R-factor (%)4.61

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a structure sapub.orgresearchgate.net. The two techniques are complementary; for instance, the N-H stretch is typically strong in FTIR, while aromatic C=C stretching modes are often strong in Raman spectra. The spectra serve as a molecular fingerprint, confirming the presence of the key structural components.

Table 4: Expected Vibrational Modes and Frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational ModeAssignment
~3400ν(N-H)Indole N-H stretch
3100-3000ν(C-H)Aromatic C-H stretch
1640-1610ν(C=N)Pyridine (B92270) and Quinoline C=N stretching
1600-1450ν(C=C)Aromatic ring C=C stretching (fingerprint region)
1450-1300δ(C-H)In-plane C-H bending
1250-1200ν(C-N)Aromatic C-N stretching
900-670δ(C-H) oopOut-of-plane C-H bending

The FTIR spectrum would be dominated by a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The region between 1640 cm⁻¹ and 1450 cm⁻¹ would contain a complex series of sharp bands due to the C=C and C=N stretching vibrations of the fused aromatic rings, which are highly characteristic of the compound's core structure researchgate.net. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic skeletons.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound are governed by the interplay of its two core heterocyclic chromophores: the quinoline moiety and the 9H-pyrido[3,4-b]indole (β-carboline) system. While specific experimental data for this exact conjugate is not extensively reported in the literature, its spectroscopic behavior can be predicted by analyzing its constituent parts and related derivatives. The absorption spectrum is expected to be a composite of the π-π* transitions characteristic of both the quinoline and β-carboline ring systems. scielo.br Typically, quinoline exhibits absorption bands in the UV region, while β-carbolines absorb at slightly longer wavelengths, often extending into the near-UV range. analis.com.my The direct linkage between these two extensive aromatic systems is likely to result in an extended π-conjugation, leading to bathochromic (red) shifts in the absorption maxima compared to the individual parent molecules.

Fluorescence in this class of compounds is also anticipated. The β-carboline nucleus is known to be fluorescent, and its emission properties are often sensitive to substitution and the local environment. nih.govnih.gov The quinoline ring, depending on its substitution and environment, can also be emissive. In the combined molecule, excitation would likely lead to an excited state with significant intramolecular charge transfer (ICT) character, where electron density shifts from the more electron-rich β-carboline moiety to the relatively more electron-deficient quinoline moiety, or vice versa, depending on the electronic nature of the excited state. This ICT process often results in a large Stokes shift and emission that is highly sensitive to solvent polarity. researchgate.net

Solvatochromic Studies

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a compound with a change in solvent polarity. researchgate.net This phenomenon provides valuable insight into the electronic distribution in the ground and excited states. For a molecule like this compound, which possesses a permanent dipole moment that is expected to increase upon excitation due to ICT, pronounced solvatochromism is predicted.

In non-polar solvents, the absorption and emission spectra would reflect the molecule's intrinsic electronic transitions. As the solvent polarity increases, the stabilization of the ground and excited states differs. If the excited state is more polar than the ground state, which is common for ICT states, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum. nih.gov This is known as positive solvatochromism. Conversely, the effect on the absorption spectrum can be less pronounced or even show a hypsochromic (blue) shift, depending on the ground state dipole moment and specific solvent-solute interactions.

Studies on analogous systems, such as other substituted quinolines and β-carbolines, have consistently shown solvatochromic behavior. For instance, various quinoline derivatives exhibit positive solvatochromism, with emission bands shifting to longer wavelengths in more polar solvents. researchgate.netnih.gov Similarly, β-carboline derivatives display fluorescence that is sensitive to the solvent environment. beilstein-journals.org Therefore, it is highly probable that this compound would exhibit significant positive solvatochromism in its emission spectrum, making it a potential candidate for use as a fluorescent probe for local microenvironment polarity.

Table 1: Representative Solvatochromic Data for Related Heterocyclic Systems

Compound Solvent Absorption λmax (nm) Emission λmax (nm)
Quinoline Derivative 8e scielo.br Dichloromethane ~290, ~350 ~400
Acetonitrile ~290, ~350 ~410
γ-Carboline Derivative 3ac beilstein-journals.org Cyclohexane ~230, ~280 ~350
DMSO ~230, ~285 ~380
Boro-β-carboline 12b nih.gov Toluene 405 470

This table presents data for analogous compounds to illustrate typical solvatochromic shifts. Data for the specific title compound is not available in the cited literature.

Excited State Dynamics and Photophysical Properties

The excited state dynamics of this compound encompass the series of processes that occur following the absorption of a photon, including vibrational relaxation, internal conversion, intersystem crossing, and fluorescence. The photophysical properties, such as fluorescence quantum yield (ΦF) and excited-state lifetime (τF), are quantitative measures of these processes.

Upon excitation, the molecule reaches a Franck-Condon excited state. This state rapidly relaxes to a more stable, lower-energy excited state geometry. For molecules with linked aromatic systems, this relaxation can involve changes in the dihedral angle between the quinoline and β-carboline rings. The nature of this relaxed excited state is critical. It could be a locally excited (LE) state, largely confined to either the quinoline or β-carboline moiety, or an intramolecular charge transfer (ICT) state. In many push-pull systems, the ICT state is lower in energy than the LE state, particularly in polar solvents, and emission occurs primarily from this state. researchgate.net

Another potential excited-state process is Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org This occurs in molecules with a proton donor (e.g., -OH, -NH) and a proton acceptor group in close proximity. While the parent this compound does not possess the typical functional groups for ESIPT, derivatives with, for example, a hydroxyl group on the quinoline ring could potentially undergo such a reaction. rsc.orgnih.gov ESIPT leads to a tautomeric form in the excited state, which is often characterized by a very large Stokes shift and dual emission.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, depends on the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative pathways include internal conversion and intersystem crossing to the triplet state. The rigidity of the molecular structure is a key factor; more rigid molecules often have higher quantum yields because rotational and vibrational modes that facilitate non-radiative decay are suppressed. The direct linkage between the quinoline and β-carboline rings in the title compound creates a relatively rigid structure, which might favor a reasonably high fluorescence quantum yield.

Table 2: Representative Photophysical Data for Quinoline and β-Carboline Derivatives

Compound Quantum Yield (ΦF) Lifetime (τF) (ns) Solvent
Quinoline Derivative scielo.br Not Specified 2.6 (triplet state) Ethanol
Boro-β-carboline 11a nih.gov 0.44 Not Specified Toluene
Boro-β-carboline 12d nih.gov 0.70 Not Specified Toluene

| Bis-quinolinyl-chalcone 12 nih.gov | 0.7 | Not Specified | Acetonitrile |

This table provides examples of photophysical parameters for related compounds to indicate potential ranges. Data for the specific title compound is not available in the cited literature.

Circular Dichroism and Optical Rotatory Dispersion Studies for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for studying chiral molecules. kud.ac.inwikipedia.org CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. libretexts.orgslideshare.net The parent molecule, this compound, is achiral and therefore does not exhibit CD or ORD activity. However, chirality can be introduced into its structure, leading to derivatives that would be amenable to these analyses.

Chirality could be incorporated in several ways:

Atropisomerism : If bulky substituents are introduced at positions ortho to the bond linking the quinoline and β-carboline rings (e.g., at the 7-position of the quinoline and the 2-position of the β-carboline), rotation around this C-C single bond could be restricted. This restricted rotation can lead to stable, non-superimposable mirror-image conformations known as atropisomers. nih.gov These atropisomers are axially chiral and would be expected to show strong CD signals. The sign of the Cotton effect in the CD or ORD spectrum could then be used to determine the absolute configuration (P or M) of the chiral axis. libretexts.org

Chiral Substituents : Attaching a chiral moiety, such as an amino acid or a sugar, to either the quinoline or β-carboline ring would make the entire molecule chiral. The resulting CD spectrum would be a combination of the intrinsic electronic transitions of the chromophore and contributions from the chiral substituent.

Chiral Center in the Core Structure : Chemical modification to create a stereocenter, for instance, by reducing one of the aromatic rings to form a tetrahydro-β-carboline derivative, would also impart chirality. mdpi.com

For a chiral derivative, the CD spectrum would be expected to show signals corresponding to the π-π* electronic transitions of the quinoline and β-carboline chromophores. The interaction between these two chromophores, known as exciton coupling, could give rise to characteristic bisignate (S-shaped or inverted S-shaped) CD signals if the electric transition dipole moments of the two moieties are suitably oriented with respect to each other. The sign and magnitude of these signals are highly sensitive to the three-dimensional arrangement of the chromophores, providing detailed structural and conformational information. rsc.org

ORD curves provide complementary information. An anomalous ORD curve, known as a Cotton effect, is observed in the region of a CD band. libretexts.orgslideshare.net The sign of the Cotton effect (positive or negative) is directly related to the sign of the corresponding CD band and can be used to assign the absolute configuration of the molecule by comparing the experimental curve to those of known compounds or to theoretical calculations. researchgate.net Studies on other chiral β-carbolines and quinoline-containing metal complexes have demonstrated the utility of these techniques in stereochemical assignment. nih.govrsc.org

Computational and Theoretical Investigations of 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For a novel compound like 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole , these methods would provide invaluable insights.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for its balance of accuracy and computational cost. For a molecule like This compound , DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to optimize the molecular geometry and predict various electronic properties. Such studies on related quinoline (B57606) and β-carboline derivatives have successfully elucidated their electronic characteristics and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. For This compound , FMO analysis would identify the electron-donating and electron-accepting regions, providing insights into its potential role in chemical reactions and its optical and electronic properties.

A hypothetical FMO analysis might reveal the distribution of these orbitals across the quinoline and pyridoindole moieties, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -2.1

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. An MEP map of This compound would likely show negative potential (red and yellow regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while regions of positive potential (blue) would highlight areas prone to nucleophilic attack.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of This compound are crucial for its biological activity and physical properties.

Molecular Mechanics (MM) methods would be employed to perform a systematic search for the most stable conformations (isomers) of the molecule. This involves calculating the potential energy of the molecule as a function of its geometry.

Molecular Dynamics (MD) simulations would provide a time-dependent view of the molecule's behavior, revealing its dynamic flexibility and the accessibility of different conformations under various conditions, such as in a solvent. This would be particularly important for understanding how the molecule might interact with biological targets.

Theoretical Prediction of Spectroscopic Parameters (NMR shifts, UV-Vis absorption, IR frequencies)

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Shifts: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, would aid in the interpretation of experimental NMR spectra and confirm the molecular structure.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. For This compound , TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, providing insight into its color and photophysical properties.

IR Frequencies: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical Infrared (IR) spectrum, after appropriate scaling, can be compared with experimental data to identify characteristic vibrational modes of the functional groups present in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value
1H NMR (selected shift) 8.5 ppm (aromatic proton)
13C NMR (selected shift) 145 ppm (aromatic carbon)
UV-Vis λmax 320 nm

Note: The data in this table is illustrative and not based on actual calculations for the specified compound.

While direct computational studies on This compound are not yet available, the application of the well-established theoretical methods described above would provide a comprehensive understanding of its structural, electronic, and spectroscopic properties. Such studies are essential for guiding future experimental work and exploring the potential applications of this novel compound.

Reaction Mechanism Studies and Transition State Analysis

The synthesis of 1-substituted-9H-pyrido[3,4-b]indoles typically involves multi-step reaction pathways. While a specific transition state analysis for the synthesis of this compound has not been reported, computational studies on the formation of related indole and quinoline derivatives offer insights into plausible mechanisms. The key bond formations in the synthesis of the pyrido[3,4-b]indole core often involve well-established reactions such as the Pictet-Spengler reaction or Bischler-Napieralski cyclization, followed by aromatization.

For instance, the synthesis of the pyrido[3,4-b]indole skeleton can be conceptualized to proceed through a series of intermediates and transition states. A plausible synthetic route could involve the condensation of tryptamine (B22526) with a quinoline-8-carboxaldehyde derivative. The reaction mechanism would likely proceed through the following key steps:

Imine Formation: The initial step would be the formation of a Schiff base (imine) from the reaction between the primary amine of tryptamine and the aldehyde group of the quinoline derivative.

Cyclization (Pictet-Spengler Reaction): The crucial C-C bond formation occurs through an intramolecular electrophilic substitution, where the indole ring attacks the iminium ion. This step is often the rate-determining step, and its transition state would involve a highly organized, six-membered ring structure.

Aromatization: The resulting tetrahydro-β-carboline is then oxidized to the fully aromatic 9H-pyrido[3,4-b]indole.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the energetic landscape of such reaction pathways. These studies can predict the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

Table 1: Hypothetical Energy Profile for a Key Step in Pyrido[3,4-b]indole Synthesis

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Separated tryptamine and quinoline-8-carboxaldehyde
Transition State 1+15 to +25Formation of the imine intermediate
Imine Intermediate+5 to +10Schiff base formed from reactants
Transition State 2+20 to +30Cyclization to form the tetrahydro-β-carboline ring
Tetrahydro-β-carboline-10 to -5The cyclized, non-aromatic intermediate
Transition State 3+10 to +20Oxidation to the final aromatic product
Product-20 to -15This compound

Note: The energy values are hypothetical and serve to illustrate a typical reaction profile. Actual values would require specific DFT calculations.

Host-Guest Interactions and Non-Covalent Bonding Analysis

The planar and aromatic nature of this compound makes it an excellent candidate for engaging in various non-covalent interactions, which are crucial for its potential applications in supramolecular chemistry and as a ligand for biological targets. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces.

π-π Stacking: The extensive aromatic system, comprising the pyrido[3,4-b]indole core and the quinoline substituent, can participate in strong π-π stacking interactions with other aromatic molecules. The strength and geometry of these interactions can be computationally modeled to understand the formation of molecular aggregates or the binding to planar regions of a host molecule.

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine (B92270) and quinoline rings can act as hydrogen bond acceptors. These interactions are highly directional and play a significant role in determining the crystal packing of the molecule and its binding to specific receptor sites.

Non-Covalent Bonding Analysis: Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. These analyses can identify bond critical points (BCPs) associated with hydrogen bonds and other non-covalent contacts, providing insights into their strength and nature.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction TypeDonor/Acceptor GroupsEstimated Energy (kcal/mol)
π-π StackingPyrido[3,4-b]indole and quinoline rings-2 to -10
Hydrogen BondingIndole N-H (donor), Pyridine N (acceptor), Quinoline N (acceptor)-3 to -8
C-H···π InteractionsC-H bonds and aromatic rings-0.5 to -2.5
van der Waals ForcesEntire moleculeVariable

Note: The energy values are estimates for typical non-covalent interactions and can vary depending on the specific molecular environment.

Rational Design Principles for New this compound Derivatives

Computational chemistry plays a pivotal role in the rational design of new derivatives of this compound with tailored properties. By systematically modifying the parent structure and evaluating the effects of these changes on its electronic and steric properties, it is possible to design new molecules with enhanced activity for specific applications.

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activity, providing a predictive tool for designing more potent analogs. For the pyrido[3,4-b]indole scaffold, SAR studies on related compounds have shown that substitutions at various positions on the indole and pyridine rings can significantly modulate their biological effects.

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound derivatives to a target protein. These simulations can guide the design of new derivatives with improved binding by identifying key interactions that can be enhanced through chemical modification.

Design Principles for New Derivatives:

Substitution on the Pyrido[3,4-b]indole Core: Introducing electron-donating or electron-withdrawing groups at different positions can alter the electronic properties of the molecule, which can in turn affect its reactivity and binding affinity.

Introduction of Flexible Linkers: Replacing the direct bond between the two heterocyclic systems with a flexible linker could allow for more optimal positioning within a binding pocket.

Table 3: Guiding Principles for the Design of New this compound Derivatives

Design StrategyTarget PropertyComputational Method
Substitution on the indole ringModulate electronic properties and hydrogen bonding capacityDFT, QSAR
Substitution on the pyridine ringAlter steric hindrance and basicityMolecular Mechanics, Docking
Modification of the quinoline ringEnhance binding affinity and selectivityDocking, 3D-QSAR
Introduction of functional groupsImprove solubility and pharmacokinetic propertiesADMET prediction tools

Future Research Directions and Unexplored Avenues for 1 Quinolin 8 Yl 9h Pyrido 3,4 B Indole

Integration into Advanced Material Science Scaffolds (excluding physical properties)

The planar, aromatic structure of the pyrido[3,4-b]indole core, combined with the electron-rich quinoline (B57606) moiety, makes 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole an intriguing candidate for incorporation into advanced materials. acs.org Future research could focus on leveraging these structural features for applications in organic electronics and functional polymers.

One promising avenue is the use of this compound as a building block for organic semiconductors. The extended π-conjugated system is conducive to charge transport, a key property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research could involve the synthesis of polymers where the this compound unit is either a pendant group or integrated into the polymer backbone. The nitrogen atoms in both the pyrido[3,4-b]indole and quinoline systems can be strategically utilized for coordination with metal centers, leading to the formation of metal-organic frameworks (MOFs) with unique topologies and potential applications in gas storage or separation.

Potential Material Application Role of this compound Potential Research Focus
Organic Semiconductorsπ-conjugated building blockSynthesis of polymers and investigation of charge transport properties.
Metal-Organic Frameworks (MOFs)Organic linkerDesign and synthesis of MOFs for gas adsorption studies.
Functional DyesChromophoric unitIncorporation into dye-sensitized solar cells (DSSCs) and investigation of efficiency.

Development of Novel Synthetic Methodologies Inspired by the Compound

The synthesis of this compound itself can inspire the development of new synthetic strategies. The Pictet-Spengler reaction is a common method for the synthesis of β-carboline skeletons. nih.govmdpi.com Future work could explore variations of this reaction using quinoline-based aldehydes and tryptamine (B22526) derivatives to create a library of related compounds.

Furthermore, the unique steric and electronic environment created by the quinolin-8-yl substituent at the C1 position of the β-carboline could be exploited to direct further functionalization of the heterocyclic core. Research in this area could focus on developing regioselective C-H activation or cross-coupling reactions on the pyrido[3,4-b]indole framework, where the quinoline moiety acts as a directing group. Such methodologies would be valuable for the synthesis of complex, poly-substituted β-carboline derivatives that are otherwise difficult to access.

Synthetic Methodology Inspired by this compound Potential Outcome
Modified Pictet-SpenglerUse of diverse quinoline aldehydes.Library of quinolinyl-β-carboline derivatives.
Directed C-H ActivationQuinoline as a directing group.Regioselective functionalization of the β-carboline core.
Tandem Cyclization ReactionsOne-pot synthesis from simple precursors.Efficient and atom-economical synthesis of complex heterocycles.

Exploration of Advanced Catalytic Cycles with this compound Ligands

The presence of multiple nitrogen atoms in this compound makes it a promising candidate as a ligand in transition metal catalysis. The quinoline and pyridine (B92270) nitrogens can act as a bidentate chelating system, while the indole nitrogen could also participate in metal coordination. This multidentate nature could lead to the formation of stable and catalytically active metal complexes.

Future research could explore the synthesis of palladium, ruthenium, or iridium complexes with this compound as a ligand and their application in various catalytic transformations. These could include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), hydrogenation, and transfer hydrogenation reactions. The rigid and planar structure of the ligand could impart high stability and specific steric constraints on the metal center, potentially leading to high catalytic activity and selectivity.

Catalytic Reaction Metal Center Hypothetical Role of the Ligand Potential Advantage
Suzuki Cross-CouplingPalladiumStabilizing the active Pd(0) species.High turnover numbers and yields.
Asymmetric HydrogenationRhodium/IridiumCreating a chiral environment around the metal.Enantioselective synthesis of chiral molecules.
C-H FunctionalizationRutheniumFacilitating the C-H activation step.Direct and efficient bond formation.

Deepening Computational Understanding of Intramolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of this compound. nih.govnih.govresearchgate.netarabjchem.orgresearchgate.net Future computational studies could focus on several key aspects of this molecule.

Computational Method Property to be Investigated Significance of the Study
Density Functional Theory (DFT)Rotational energy barrier of the C-C single bond.Understanding conformational preferences and steric hindrance.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra.Predicting photophysical properties for materials applications.
Natural Bond Orbital (NBO) AnalysisIntramolecular hydrogen bonding and charge transfer.Elucidating the nature of non-covalent interactions.

Analytical Chemistry Applications (e.g., chemosensing of specific ions, excluding biological sensing)

Future research could explore the potential of this compound as a fluorescent chemosensor for the detection of specific metal ions. This would involve studying the changes in its absorption and emission spectra upon the addition of various cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺). The selectivity and sensitivity of the sensor would be key parameters to investigate. The development of a selective and sensitive fluorescent sensor for environmentally or industrially important metal ions would be a significant application in analytical chemistry.

Target Ion Hypothetical Sensing Mechanism Expected Spectroscopic Change
Zn²⁺Chelation by quinoline and pyridine nitrogens.Fluorescence enhancement ("turn-on" sensor).
Cu²⁺Paramagnetic quenching of fluorescence.Fluorescence quenching ("turn-off" sensor).
Hg²⁺Heavy atom effect and coordination.Ratiometric change in emission wavelength.

Q & A

Q. What are the optimized synthetic routes for 1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole?

Microwave-assisted synthesis is a validated method for analogous β-carboline derivatives. For example, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) was synthesized using a CEM-Discover Microwave irradiator with dynamic heating (250 W power limit, 17 psi pressure), followed by flash chromatography on silica gel (230–400 mesh) for purification . This approach reduces reaction time and improves yield compared to traditional thermal methods. Structural confirmation via 1H^1H and 13C^{13}C NMR (500 MHz and 125 MHz, respectively) is critical to validate product integrity .

Q. How is the structural identity of this compound confirmed experimentally?

High-resolution NMR and mass spectrometry are standard. For example, 1H^1H NMR (δ 7.40–8.34 ppm for aromatic protons) and 13C^{13}C NMR (115.2–138.4 ppm for aromatic carbons) were used to characterize pyridoindole derivatives, complemented by LC/MS with electrospray ionization (ESI) for molecular weight confirmation . IR spectroscopy (e.g., C=N stretches at 1620 cm1^{-1}) further supports functional group identification .

Q. What safety precautions are required during handling?

While specific safety data for this compound is limited, analogous compounds like 9H-pyrido[3,4-b]indole (norharman) require storage in ventilated areas away from oxidizers. Use PPE (gloves, goggles) to avoid skin/eye contact. Decomposition at high temperatures may release toxic gases (e.g., NOx_x, CO) .

Q. What analytical techniques quantify this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity. For example, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole was quantified in chick embryo hepatocytes using LC/MS with collision-induced dissociation (CID) . Calibration curves in relevant media (e.g., tissue culture) ensure accuracy.

Q. How stable is this compound under experimental conditions?

Stability varies with substituents. Derivatives like ethyl 9H-pyrido[3,4-b]indole-3-carboxylate are stable at room temperature but degrade under prolonged light or heat. Store at -20°C in inert atmospheres and monitor via periodic HPLC to detect decomposition .

Advanced Research Questions

Q. How does structural modification (e.g., quinolin-8-yl substitution) influence aryl hydroxylase inhibition?

Substituents at the pyridoindole core modulate enzymatic activity. For instance, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole inhibits cytochrome P450 (CYP) 1A1-mediated 7-ethoxyresorufin deethylase (EROD) activity in a dose-dependent manner (IC50_{50} ~10 µM). Competitive binding assays and molecular docking can elucidate steric/electronic effects of the quinolin-8-yl group on enzyme active sites .

Q. What strategies resolve contradictory data in biological activity studies?

Discrepancies may arise from assay conditions (e.g., cell type, incubation time). For example, β-naphthoflavone induces CYP1A1 in chick hepatocytes but not in mammalian systems. Validate findings using orthogonal assays (e.g., Western blot for protein expression, siRNA knockdown) and cross-reference with structurally similar inhibitors like FICZ (6-formylindolo[3,2-b]carbazole) .

Q. How can metabolic pathways of this compound be mapped in vitro?

Use isotopically labeled analogs (e.g., 13C^{13}C) and incubate with liver microsomes. Monitor metabolites via high-resolution MS (e.g., Q-TOF) and compare fragmentation patterns to synthetic standards. For CYP isoform specificity, employ chemical inhibitors (e.g., α-naphthoflavone for CYP1A1) .

Q. What computational methods predict interactions with the aryl hydrocarbon receptor (AHR)?

Molecular dynamics simulations and density functional theory (DFT) calculate binding energies between the compound and AHR’s PAS-B domain. Compare with known ligands (e.g., TCDD) using docking software (AutoDock Vina). Validate predictions via luciferase reporter assays in AHR-responsive cell lines .

Q. How do solvent systems affect crystallization for X-ray diffraction studies?

Slow evaporation in mixed solvents (e.g., dichloromethane/methanol) promotes crystal growth. For methyl 9H-pyrido[3,4-b]indole-1-carboxylate, toluene/ethyl acetate (9:1) yielded diffraction-quality crystals. Optimize via phase diagrams and additive screening (e.g., seed crystals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.